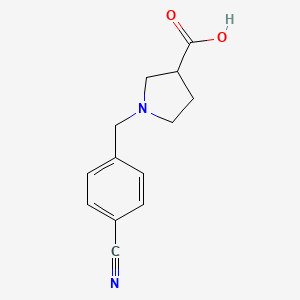

1-(4-Cyanobenzyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-7-10-1-3-11(4-2-10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAVBWVDHOQVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Cyanobenzyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The molecular formula for this compound is . Its structure features a pyrrolidine ring substituted with a cyanobenzyl group and a carboxylic acid functional group.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 230.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies using the A549 human lung adenocarcinoma model have demonstrated that certain pyrrolidine derivatives can reduce cell viability significantly. The mechanism often involves the induction of apoptosis in cancer cells, which is mediated by the activation of caspases and downregulation of anti-apoptotic proteins .

Case Study: Anticancer Effects

In a comparative study, various derivatives were tested against A549 cells. The results showed that compounds with electron-withdrawing groups (like halogens) on the phenyl ring enhanced anticancer activity, reducing cell viability to as low as 61% compared to untreated controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The compound exhibited moderate to strong activity against these strains, indicating its potential as an antimicrobial agent .

Table: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth. For instance, it could potentially inhibit the activity of DNA topoisomerases or other essential enzymes in microbial metabolism .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported, often focusing on optimizing yield and purity.

Synthetic Route Example

- Starting Material : Pyrrolidine derivative.

- Reagents : Cyanobenzyl chloride, base (e.g., NaOH).

- Procedure :

- React pyrrolidine with cyanobenzyl chloride in an appropriate solvent.

- Isolate the product through crystallization or chromatography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of 1-(4-cyanobenzyl)pyrrolidine-3-carboxylic acid include:

Structural Insights :

- The 4-cyanobenzyl group in the target compound distinguishes it from analogues with halogens (e.g., chloro , fluoro ) or alkoxy groups (e.g., methoxy ). The cyano group increases polarity compared to benzyl or alkoxy substituents but is less polar than hydroxyl or carboxylic acid groups.

- The pyrrolidine core provides conformational rigidity, which may enhance binding to biological targets compared to pyridine-based analogues .

Physicochemical Properties

- However, its solubility is likely lower than hydroxylated derivatives (e.g., 1-H-4-hydroxy-5-benzyl analogues ).

- Acidity: The carboxylic acid at the 3-position (pKa ~2–3) is influenced by the electron-withdrawing cyano group, which may slightly increase acidity compared to alkyl-substituted pyrrolidines.

Preparation Methods

Benzylation of Pyrrolidine-3-carboxylic Acid Derivative

The principal preparation method involves the benzylation of a pyrrolidine-3-carboxylic acid derivative with 4-cyanobenzyl chloride under controlled conditions:

- Starting Material: Pyrrolidine-3-carboxylic acid or its derivative.

- Alkylating Agent: 4-Cyanobenzyl chloride.

- Solvent: Isopropanol.

- Temperature: Mild heating at 40 °C.

- Reaction Time: Slow addition of benzyl chloride over 0.5 hours, followed by stirring overnight.

- pH Adjustment: After reaction completion, the pH is adjusted to 4-5 using concentrated hydrochloric acid.

- Workup: Addition of chloroform to the reaction mixture, stirring at room temperature for 12 hours, filtration to remove precipitate.

- Purification: The organic layers are combined, concentrated, and treated with acetone to induce crystallization of the product.

- Isolation: Cooling to 0 °C, filtration, washing with cold acetone, and drying under vacuum yield the product as a white solid.

This method yields the benzylated acid in a form suitable for further use without additional purification steps.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine-3-carboxylic acid + 4-Cyanobenzyl chloride in isopropanol, 40 °C | Slow addition of benzyl chloride over 0.5 h, stirring overnight | Formation of benzylated intermediate |

| 2 | pH adjustment to 4-5 with HCl | Acidification to facilitate precipitation | Precipitation of by-products |

| 3 | Addition of chloroform, stirring 12 h at RT | Extraction and removal of impurities | Separation of organic phase |

| 4 | Concentration and treatment with acetone | Induced crystallization of product | Formation of white solid |

| 5 | Cooling to 0 °C, filtration, washing with cold acetone | Isolation and purification | Pure 1-(4-Cyanobenzyl)pyrrolidine-3-carboxylic acid |

Analytical Data and Characterization

- Physical State: White solid.

- NMR Data: ^1H NMR (400 MHz, CDCl3) shows characteristic aromatic doublets at δ 7.70-7.68 ppm (J = 8.0 Hz, 2H), consistent with the para-substituted cyanobenzyl group.

- Purity: The product is isolated as a solid after crystallization, indicating high purity suitable for subsequent applications.

Alternative Synthetic Approaches and Patented Methods

While the primary literature describes the direct benzylation of pyrrolidine-3-carboxylic acid derivatives, patent literature on related heterocyclic compounds provides insights into alternative synthetic strategies, including:

- Use of protected amino acid derivatives to control regioselectivity and improve yields.

- Employing various alkylating agents and reaction media to optimize reaction efficiency.

- Application of peptide chemistry protective groups to facilitate selective functionalization on the pyrrolidine ring nitrogen.

These methods are described in detail in patent US5658935A, which covers a broad class of heterocyclic compounds including pyrrolidine derivatives with various substitutions such as cyano groups on aromatic rings. The patent emphasizes the importance of controlling reaction conditions to obtain high-purity products with desired biological activity.

Summary Table of Preparation Methods

Q & A

Q. Key Optimization Parameters :

(Basic) Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify >99% enantiomeric excess .

- NMR Spectroscopy : Confirms substituent positions (e.g., 4-cyanobenzyl group) via - and -NMR coupling patterns .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS: [M+H] at m/z 259.3) and fragmentation pathways .

(Advanced) How can stereochemical discrepancies in synthetic routes be resolved, particularly for the pyrrolidine ring’s 3-carboxylic acid moiety?

Stereochemical control is achieved via:

- Chiral Auxiliaries : Boc-protected intermediates lock the pyrrolidine ring’s conformation, enabling selective functionalization .

- Computational Modeling : DFT calculations predict transition states to guide catalyst selection for asymmetric synthesis .

- X-ray Crystallography : Resolves absolute configuration post-synthesis, especially when NMR data are ambiguous .

Case Study : A correction to a 2017 Org. Biomol. Chem. paper highlights the need for rigorous stereochemical validation when using Michael additions .

(Advanced) What biological targets or therapeutic pathways are associated with this compound derivatives?

Derivatives of this scaffold are explored in immuno-oncology , particularly as PD-1/PD-L1 inhibitors . For example:

- A related compound, (R)-1-((7-cyano-2-(3'-methylbiphenyl)benzo[d]oxazol-5-yl)methyl)pyrrolidine-3-carboxylic acid, demonstrated nanomolar affinity for PD-L1 in preclinical studies .

- Structure-Activity Relationship (SAR) : The 4-cyanobenzyl group enhances hydrophobic interactions with target proteins, while the carboxylic acid moiety improves solubility .

(Advanced) How do structural modifications (e.g., fluorophenyl vs. cyanobenzyl substituents) impact physicochemical and pharmacological properties?

| Modification | Impact on Properties | Reference |

|---|---|---|

| 4-Cyanobenzyl | ↑ Hydrophobicity, ↑ Target affinity | |

| Fluorophenyl | ↑ Metabolic stability, ↓ Toxicity | |

| Methyl Ester | ↑ Cell permeability (pro-drug forms) |

Example : Replacing the cyanobenzyl group with a 2,4-difluorophenyl moiety (as in ) alters logP by 0.5 units, affecting membrane permeability .

(Advanced) What computational tools are used to predict binding modes or optimize derivatives for therapeutic applications?

- Molecular Docking : Software like AutoDock Vina models interactions between the carboxylic acid group and PD-L1’s hydrophobic pocket .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .

- QSAR Models : Relate substituent electronic parameters (e.g., Hammett constants) to IC values .

(Basic) What storage and handling protocols ensure the compound’s stability in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.